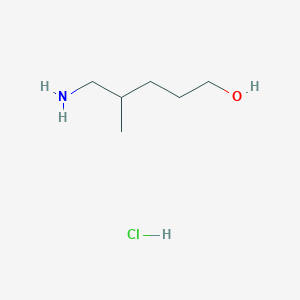

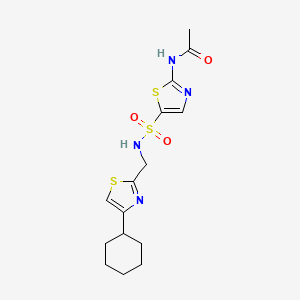

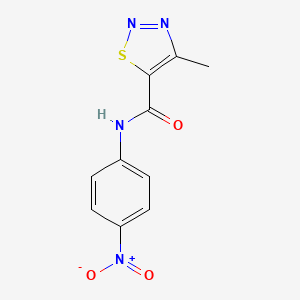

![molecular formula C20H21N3O5S2 B2760724 (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-87-1](/img/structure/B2760724.png)

(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .

Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed using various techniques such as FTIR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reaction takes place .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structure. These properties can be analyzed using various techniques such as FTIR, 1H, 13C NMR, and mass spectral data .

科学的研究の応用

Synthesis and Antimicrobial Activity

Research has led to the synthesis of new classes of benzamide derivatives, including those bearing bioactive moieties such as sulfonyl, 4-chloro phenoxy benzene, and dibenzoazepine, which have been evaluated for antimicrobial efficacy. Compounds have shown significant antibacterial and antifungal activity, highlighting their potential in developing new antimicrobial agents (Priya et al., 2006).

Anticancer Research

The exploration of Co(II) complexes involving benzamide derivatives has demonstrated potential anticancer activity. These complexes have been synthesized and characterized, with studies indicating in vitro cytotoxicity against human breast cancer cell lines, suggesting their potential application in cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Photochemical Properties for Therapeutic Applications

The synthesis of new zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, has been reported. These compounds exhibit high singlet oxygen quantum yields, indicating their potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment, showcasing the versatility of benzamide derivatives in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition for Ocular Applications

Derivatives of benzo[b]thiophene-2-sulfonamide, including benzamide-related structures, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, a therapeutic target for the treatment of glaucoma. These studies have yielded compounds with significant ocular hypotensive activity, further demonstrating the therapeutic versatility of benzamide derivatives (Graham et al., 1989).

作用機序

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, another neurotransmitter that plays a role in mood regulation and motor control .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activities . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. This can enhance cholinergic signaling, which is often impaired in conditions like Alzheimer’s disease . Similarly, by inhibiting MAO-B, the compound prevents the breakdown of dopamine, potentially enhancing dopaminergic signaling .

Biochemical Pathways

The inhibition of AChE and MAO-B affects several biochemical pathways. Enhanced acetylcholine signaling can improve cognitive function, while increased dopamine levels can have mood-enhancing effects . Additionally, the compound may also inhibit the aggregation of amyloid-beta (Aβ), a protein that forms plaques in the brains of Alzheimer’s patients .

Result of Action

The molecular and cellular effects of the compound’s action include enhanced neurotransmission due to increased levels of acetylcholine and dopamine, and potentially reduced formation of Aβ plaques . These effects could lead to improved cognitive function and mood, and slowed progression of Alzheimer’s disease .

特性

IUPAC Name |

4-acetyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-3-28-11-10-23-17-9-8-16(30(21,26)27)12-18(17)29-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3,(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSGJFYFZOYICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

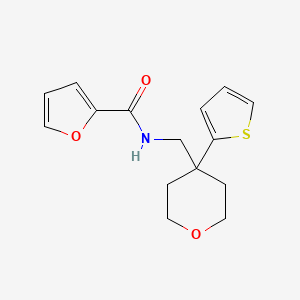

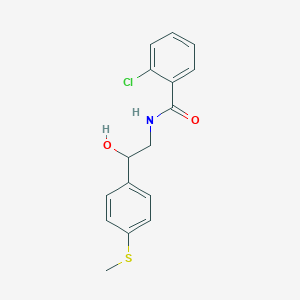

![3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2760641.png)

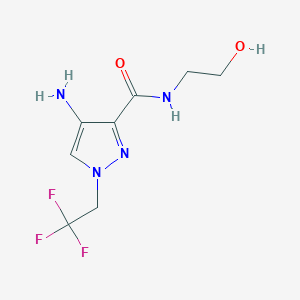

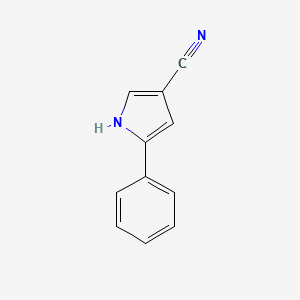

![N-[3-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2760650.png)

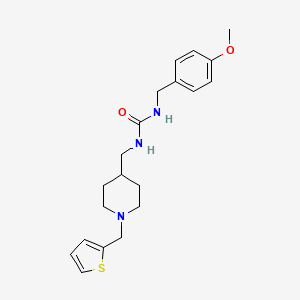

![2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2760651.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)

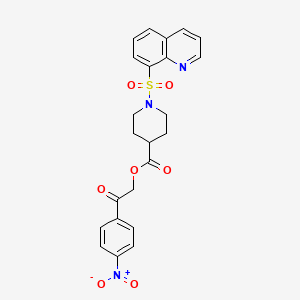

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2760660.png)